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Compound of Interest

Compound Name: 2-Hydroxypropyl-beta-cyclodextrin

CAS No.: 94035-02-6

Cat. No.: B2473086 Get Quote

Executive Summary
In the landscape of parenteral delivery for BCS Class II and IV compounds, cyclodextrins (CDs)

have moved from novelties to workhorses. While native

-cyclodextrin is limited by nephrotoxicity and low solubility, its derivatives—Hydroxypropyl-

-cyclodextrin (HP-

-CD) and Sulfobutylether-

-cyclodextrin (SBE-

-CD, notably Captisol®)—are the industry standards.

This guide moves beyond basic definitions to provide a functional comparison. The choice

between them is rarely arbitrary; it is dictated by the ionic nature of your API, the tonicity

requirements of your final product, and the specific safety margins required for your indication.

Chemical Architecture & Mechanism
To select the right excipient, one must understand the molecular machinery. Both molecules

share the same hydrophobic cavity (torus) derived from the 7-glucopyranose unit

-cyclodextrin parent, but their exterior modifications dictate their distinct behaviors.
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The Structural Divergence
HP-β-CD (Hydroxypropyl-β-cyclodextrin):

Modification: Hydroxypropyl groups attached to hydroxyl sites.

Nature:Non-ionic (Neutral).

Mechanism: Solubilization occurs purely through hydrophobic inclusion (Van der Waals

forces, hydrogen bonding) and steric fit.

Substitution: Generic grades often have a wide Degree of Substitution (DS) range (USP

allows 2.8–10.5), though pharma grades usually target ~4–6.

Captisol® (SBE-β-CD):

Modification: Sulfobutyl ether spacer groups terminating in a sulfonate anion.

Nature:Polyanionic.[1]

Mechanism: Dual-action solubilization.[2] It utilizes the hydrophobic cavity plus

electrostatic attraction between the negatively charged sulfonate tails and positively

charged (cationic) drug molecules.

Substitution: Captisol® is a specific grade with a tightly controlled average DS of 6.2–6.9.

Visualization: The "Ionic Lock" Advantage
The following diagram illustrates why Captisol often outperforms HP-β-CD for nitrogen-

containing (basic) drugs.
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HP-beta-CD (Neutral) Captisol (Polyanionic)
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Inclusion + Electrostatic Lock
(Higher Binding Constant)

Figure 1: Mechanism of Complexation. Note the dual-mode binding in SBE-beta-CD for cationic drugs.

Click to download full resolution via product page

Critical Quality Attributes (CQAs) & Performance
Data
The following table synthesizes head-to-head performance metrics.
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Feature
HP-β-CD
(Kleptose® HP,
Trappsol®, etc.)

Captisol® (SBE-β-
CD)

Implications for
Formulation

Charge Neutral Anionic (Na+ salt)

Osmolality: SBE-β-CD

contributes

significantly to tonicity

due to Na+

counterions. HP-β-CD

is isotonic at higher

concentrations.

Solubilization

(Neutrals)
Excellent Good to Excellent

Comparable for

neutral steroids/lipids.

Solubilization

(Cationics)
Good Superior

SBE-β-CD binding

constants (

) are often 2–5x

higher for basic drugs

due to charge

attraction.

Hemolytic Activity Low Very Low

SBE-β-CD is generally

less hemolytic,

allowing faster

injection rates.

Renal Clearance Glomerular filtration Glomerular filtration

Both are eliminated

renally. SBE-β-CD is

excreted faster.

Commercial

Precedence

Itraconazole

(Sporanox), Mitomycin

Remdesivir (Veklury),

Voriconazole (Vfend),

Kyprolis

High FDA familiarity

for both.

Molecular Weight
~1400 Da (varies by

DS)
~2163 Da (avg)

SBE-β-CD adds more

bulk mass per mole of

cavity.
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The Osmolality Trap
Expert Insight: This is the most common oversight in early development.

Captisol is a sodium salt.[3] A 10% w/v solution provides significant osmolality (~110-120

mOsm/kg). If your drug requires a high concentration of CD (e.g., 30% w/v) to solubilize, a

Captisol formulation may become hypertonic, potentially causing injection site pain or

requiring slow infusion.

HP-β-CD is non-ionic. You can formulate at 20-40% w/v and still remain near isotonicity (or

easily adjust with saline).

Safety & Toxicology: The Renal Argument
Both excipients were developed to solve the nephrotoxicity of native

-CD, which precipitates in renal tubules and extracts cholesterol from cell membranes.[3]

Nephrotoxicity Profile
HP-β-CD: At very high cumulative doses, it can cause osmotic nephrosis (vacuolation of the

proximal tubules). This is generally considered reversible and non-toxic, but it is a

histological finding that pathologists must monitor.

Captisol: Designed specifically to minimize this.[3] The sulfobutyl ether groups repel the

kidney membrane surface (also negatively charged), reducing cholesterol extraction. It

generally shows a cleaner safety profile at maximizing doses compared to generic HP-β-CD,

though vacuolation can still occur at massive doses.

Hemolysis
Hemolysis is a proxy for membrane disruption.

Native

-CD: High hemolytic potential (membrane cholesterol extraction).

HP-β-CD: Reduced potential.[4][5][6]
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Captisol: Negligible hemolytic potential.[7] This makes it the preferred choice for bolus IV

injections where local concentration at the injection site is high.

Experimental Protocol: Phase Solubility Screening
Do not guess. Use the Higuchi-Connors method to determine the Binding Constant (

) and Complexation Efficiency (CE).

Protocol Workflow
Materials:

Excess API (Solid).

CD Solutions: 0, 5, 10, 15, 20% w/v (in buffer matching intended pH).

Steps:

Preparation: Add excess API to vials containing CD solutions.

Equilibration: Shake at room temperature for 24–48 hours. (Note: Check for chemical

stability; if API degrades, reduce time or lower temp).

Filtration: Filter supernatant using 0.22 µm PVDF or PES filter. (Avoid nylon if API binds to it).

Assay: Quantify dissolved API via HPLC.

Plot: Molar Concentration of API (Y-axis) vs. Molar Concentration of CD (X-axis).

Calculation
If the plot is linear (

type), calculate

:

Where
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is the intrinsic solubility of the API.

Decision Logic Diagram

Start: Injectable Formulation
Poorly Soluble API

Check API pKa & Structure

Is API Cationic (Basic)?
(Positively charged at pH)

Evaluate Captisol (SBE-beta-CD)
Likely higher binding constant

Yes

Evaluate HP-beta-CD
Likely sufficient & lower osmolality

No

Yes No (Neutral/Acidic)

Check Tonicity Requirement
Will CD conc > 15%?

Risk of Hypertonicity with Captisol
(Due to Na+)

Yes (>15%)

HP-beta-CD easier to keep Isotonic
at high concentrations

Yes (>15%)

Figure 2: Formulation Decision Matrix for Cyclodextrin Selection.
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Regulatory & Supply Chain Considerations
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Intellectual Property: Captisol® was historically patent-protected (Ligand Pharmaceuticals),

which carried licensing fees but guaranteed a high-purity, specific DS grade (6.5). Generic

SBE-β-CDs are now available, but "Captisol" refers to the specific grade with the extensive

safety master file (DMF) at the FDA.

HP-β-CD: Available from multiple vendors (Roquette, Wacker, CycloLab). It is crucial to

specify the Degree of Substitution in your regulatory filing, as "HP-β-CD" is a broad category.

Conclusion
Choose Captisol® (SBE-β-CD) if: Your drug is cationic (basic), you need to minimize

hemolysis for bolus injection, or you require the specific regulatory safety file associated with

the brand.

Choose HP-β-CD if: Your drug is neutral/lipophilic, you need very high concentrations

(>20%) without exceeding isotonic limits, or you are cost-sensitive and do not require the

anionic binding advantage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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